molecular formula C18H20ClFN2O4S B2794369 Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate CAS No. 1008931-50-7

Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate

Cat. No.: B2794369
CAS No.: 1008931-50-7
M. Wt: 414.88
InChI Key: FANQBGVMWPNSBZ-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate is a useful research compound. Its molecular formula is C18H20ClFN2O4S and its molecular weight is 414.88. The purity is usually 95%.
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Biological Activity

Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate, a compound with the molecular formula C18H20ClFN2O4SC_{18}H_{20}ClFN_{2}O_{4}S, has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H20ClFN2O4SC_{18}H_{20}ClFN_{2}O_{4}S
  • Molecular Weight : 414.88 g/mol
  • CAS Number : 41534030

The compound features a complex structure that includes an isoxazole ring and a chlorinated phenyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the isoxazole moiety suggests potential interactions with neurotransmitter systems and inflammatory pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to metabolic disorders.
  • Receptor Modulation : Potential modulation of receptors involved in inflammatory responses and cell signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, derivatives of isoxazole have shown effectiveness in inhibiting cancer cell proliferation through apoptosis induction mechanisms.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are crucial in conditions like arthritis and other inflammatory diseases. The modulation of cytokine production through inhibition of NF-kB pathways has been documented in related compounds.

Case Studies

  • Study on Apoptosis Induction :
    • A study demonstrated that derivatives of isoxazole induced apoptosis in human cancer cell lines through caspase activation pathways. This compound was noted for its significant cytotoxicity against breast cancer cells (PMID: 26143659).
  • Metabolic Pathway Involvement :
    • Research highlighted that the compound affects metabolic pathways involving S-adenosylhomocysteine hydrolase, suggesting its potential role in metabolic disorders (HMDB0001553). This implicates the compound in broader metabolic regulation, potentially affecting energy homeostasis and cellular metabolism.

Comparative Data Table

Activity TypeObserved EffectsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates cytokine production
Metabolic RegulationInvolvement in S-adenosylhomocysteine metabolism

Properties

IUPAC Name

ethyl 2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O4S/c1-4-25-18(24)13(8-9-27-3)21-17(23)14-10(2)26-22-16(14)15-11(19)6-5-7-12(15)20/h5-7,13H,4,8-9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANQBGVMWPNSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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